(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate
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Overview
Description
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H6F3NO3S2 It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate typically involves the reaction of (2-(Trifluoromethyl)thiazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures initially, and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Radical trifluoromethylation: The trifluoromethyl group can be introduced into other molecules through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thiazole ring.
Scientific Research Applications
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and thiazole groups.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various chemical interactions. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and the modification of biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)thiazol-5-yl)methanol: Similar structure but lacks the methanesulfonate group.
(2-(Trifluoromethyl)thiazol-5-yl)methanamine: Contains an amine group instead of a methanesulfonate group.
(2-(Trifluoromethyl)thiazol-5-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonate group.
Uniqueness
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate is unique due to the combination of the trifluoromethyl group, thiazole ring, and methanesulfonate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H6F3NO3S2 |
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Molecular Weight |
261.2 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3 |
InChI Key |
ZCFWBGXXDVNPRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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